molecular formula C8H10N2OS B2606818 1-amino-5-(thiophen-2-yl)pyrrolidin-2-one CAS No. 2460754-54-3

1-amino-5-(thiophen-2-yl)pyrrolidin-2-one

Cat. No.: B2606818
CAS No.: 2460754-54-3
M. Wt: 182.24
InChI Key: JDJIRNJWKGUNGB-UHFFFAOYSA-N
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Description

1-Amino-5-(thiophen-2-yl)pyrrolidin-2-one is a pyrrolidinone derivative featuring an amino group at the 1-position and a thiophen-2-yl substituent at the 5-position. This compound belongs to a class of nitrogen-containing heterocycles with diverse pharmacological and material science applications. Its structural uniqueness lies in the combination of these substituents, which influence its physicochemical properties, biological activity, and synthetic accessibility .

Properties

IUPAC Name

1-amino-5-thiophen-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-10-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJIRNJWKGUNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-amino-5-(thiophen-2-yl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-amino-5-(thiophen-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and thiophene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-amino-5-(thiophen-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s amino and thiophene groups can engage in various interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Key Insights :

  • Thiophen-2-yl substituents exhibit superior bioactivity in enzyme inhibition compared to phenyl or benzyloxy groups, likely due to sulfur's electronegativity and π-electron delocalization .
  • Five-membered heterocycles (thiophene, furan) outperform bulkier aromatics (e.g., naphthalene) in maintaining biological effects, as seen in vacuolization studies .

Substituent Variations at the 1-Position

The 1-position amino group distinguishes the target compound from other pyrrolidin-2-one derivatives:

Compound 1-Substituent Key Properties/Activity Reference
Target Compound Amino Potential for hydrogen bonding; improved solubility and safety (TD₅₀ > 300 mg/kg)
1-(4-Chlorophenyl)-pyrrolidin-2-one 4-Chlorophenyl Increased lipophilicity; used in crystallography studies
1-[3-(4-Arylpiperazinyl)propyl]-pyrrolidin-2-one Arylpiperazinyl Antiarrhythmic activity; QSAR models highlight PCR and JGI4 descriptors
1-(2-Aminophenyl)pyrrolidin-2-one 2-Aminophenyl Dual amino groups; intermediate in drug synthesis

Key Insights :

  • The 1-amino group enhances safety margins compared to diketone derivatives (e.g., pyrrolidin-2,5-dione), which exhibit lower TD₅₀ values .
  • Arylpiperazinyl substituents at the 1-position are critical for antiarrhythmic activity but may introduce metabolic instability .

Enzyme Inhibition and Therapeutic Potential

  • Matriptase Inhibition : The target compound’s thiophen-2-yl group contributes to a 2.6 μM IC₅₀, outperforming phenyl-substituted analogs (7.0 μM) .
  • Anticonvulsant Activity : Pyrrolidin-2-one derivatives with 5-aryl substituents (e.g., compounds 5, 12, 16) show efficacy comparable to levetiracetam but with improved safety .

Physicochemical and Structural Properties

Hydrogen Bonding and Crystal Packing

  • The 1-amino group participates in N–H···O hydrogen bonds, influencing crystal packing and solubility .
  • Mercury CSD analysis reveals that thiophene-containing derivatives exhibit distinct π-stacking patterns compared to phenyl analogs .

Computational Insights

  • Density functional theory (DFT) studies highlight the role of exact exchange in modeling thiophene’s electronic effects .
  • QSAR models for antiarrhythmic activity emphasize the importance of substituent electronegativity and steric parameters .

Biological Activity

1-Amino-5-(thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring substituted with an amino group and a thiophene moiety, which enhances its electronic properties and biological interactions. The exploration of its biological activity encompasses various aspects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OSC_9H_{10}N_2OS. The presence of the thiophene ring is significant as it contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against multidrug-resistant bacterial strains, particularly Staphylococcus aureus . Its structure allows it to interact with bacterial cell membranes and inhibit growth.
  • Anticancer Properties : Studies have shown that derivatives of pyrrolidinones, including this compound, possess anticancer activity. For instance, in vitro tests on A549 lung adenocarcinoma cells revealed significant cytotoxicity, indicating potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The thiophene moiety may interact with various enzymes, potentially inhibiting kinases or other critical proteins involved in cancer progression or bacterial metabolism .
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular processes in pathogens or cancer cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several strains of Staphylococcus aureus. The results indicated promising activity, particularly against drug-resistant variants.

CompoundActivity Against S. aureusResistance Level
This compoundEffectiveLinezolid-resistant

Anticancer Activity

In vitro assays using A549 cells demonstrated that this compound significantly reduced cell viability compared to control treatments. The following table summarizes the findings:

TreatmentCell Viability (%)IC50 (µM)
Control100-
This compound6625
Cisplatin (Control)4010

These results indicate that while the compound shows some cytotoxicity, further optimization may be required to enhance its selectivity and potency.

Case Studies

Several studies have highlighted the potential of pyrrolidinone derivatives in drug development:

  • Study on Anticancer Properties : A study focused on a series of pyrrolidinones, including derivatives similar to this compound, found that modifications to the thiophene ring could enhance anticancer activity while reducing toxicity to non-cancerous cells .
  • Antimicrobial Efficacy : Research demonstrated that compounds with similar structures effectively inhibited growth in resistant bacterial strains, suggesting that structural modifications can lead to enhanced bioactivity .

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